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molecular formula C5H6F6O4 B7942810 1,1,1,5,5,5-Hexafluoropentane-2,2,4,4-tetraol CAS No. 428-75-1

1,1,1,5,5,5-Hexafluoropentane-2,2,4,4-tetraol

Cat. No. B7942810
M. Wt: 244.09 g/mol
InChI Key: BZMWYBPDQWRVHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06548712B2

Procedure details

A 100-ml eggplant-type flask was charged with 16.2 g of the obtained 1,1,1,5,5,5-hexafluoroacetylacetone dihydrate and 33.0 g of 98% sulfuric acid. Then, the flask was stopped, and the mixture was stirred for 4 hr at room temperature with a magnetic mixer, followed by standing still for 1 hr to have two layers separated from each other. Then, 12.5 g of 1,1,1,5,5,5-hexafluoroacetylacetone were obtained from the organic layer. This product was found by a gas chromatography (detector: FED, column: DB-1, column size: 0.25 mm×60 m) to be 1,1,1,5,5,5-hexafluoroacetylacetone having a purity of 99.9% (areal % in gas chromatography).
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:9](O)([OH:14])[C:10]([F:13])([F:12])[F:11])[C:2](O)([OH:7])[C:3]([F:6])([F:5])[F:4].S(=O)(=O)(O)O>>[CH2:1]([C:2]([C:3]([F:4])([F:5])[F:6])=[O:7])[C:9]([C:10]([F:11])([F:13])[F:12])=[O:14]

Inputs

Step One
Name
Quantity
16.2 g
Type
reactant
Smiles
C(C(C(F)(F)F)(O)O)C(C(F)(F)F)(O)O
Name
Quantity
33 g
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 4 hr at room temperature with a magnetic mixer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
by standing still for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
separated from each other

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C(=O)C(F)(F)F)C(=O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 12.5 g
YIELD: CALCULATEDPERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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